Cas no 2138523-39-2 (2-Cyclopentylindolizine-6-carboxylic acid)
2-Cyclopentylindolizine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1154578
- 2-cyclopentylindolizine-6-carboxylic acid
- 2138523-39-2
- 2-Cyclopentylindolizine-6-carboxylic acid
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- Inchi: 1S/C14H15NO2/c16-14(17)11-5-6-13-7-12(9-15(13)8-11)10-3-1-2-4-10/h5-10H,1-4H2,(H,16,17)
- InChI Key: PNYFBPVCVGFGIH-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=CC(=CN2C=1)C1CCCC1)=O
Computed Properties
- Exact Mass: 229.110278721g/mol
- Monoisotopic Mass: 229.110278721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 41.7Ų
2-Cyclopentylindolizine-6-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1154578-0.05g |
2-cyclopentylindolizine-6-carboxylic acid |
2138523-39-2 | 0.05g |
$1320.0 | 2023-06-09 | ||
| Enamine | EN300-1154578-0.1g |
2-cyclopentylindolizine-6-carboxylic acid |
2138523-39-2 | 0.1g |
$1384.0 | 2023-06-09 | ||
| Enamine | EN300-1154578-0.25g |
2-cyclopentylindolizine-6-carboxylic acid |
2138523-39-2 | 0.25g |
$1447.0 | 2023-06-09 | ||
| Enamine | EN300-1154578-0.5g |
2-cyclopentylindolizine-6-carboxylic acid |
2138523-39-2 | 0.5g |
$1509.0 | 2023-06-09 | ||
| Enamine | EN300-1154578-1.0g |
2-cyclopentylindolizine-6-carboxylic acid |
2138523-39-2 | 1g |
$1572.0 | 2023-06-09 | ||
| Enamine | EN300-1154578-2.5g |
2-cyclopentylindolizine-6-carboxylic acid |
2138523-39-2 | 2.5g |
$3080.0 | 2023-06-09 | ||
| Enamine | EN300-1154578-5.0g |
2-cyclopentylindolizine-6-carboxylic acid |
2138523-39-2 | 5g |
$4557.0 | 2023-06-09 | ||
| Enamine | EN300-1154578-10.0g |
2-cyclopentylindolizine-6-carboxylic acid |
2138523-39-2 | 10g |
$6758.0 | 2023-06-09 |
2-Cyclopentylindolizine-6-carboxylic acid Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 2-Cyclopentylindolizine-6-carboxylic acid
Comprehensive Overview of 2-Cyclopentylindolizine-6-carboxylic acid (CAS No. 2138523-39-2): Properties, Applications, and Research Insights
2-Cyclopentylindolizine-6-carboxylic acid (CAS No. 2138523-39-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural framework. The indolizine core, fused with a cyclopentyl group and a carboxylic acid functional moiety, offers versatile reactivity, making it a valuable intermediate for drug discovery and material science applications. Researchers frequently search for "indolizine derivatives synthesis" or "cyclopentyl-substituted heterocycles," reflecting the growing interest in this compound's potential.
In recent years, the demand for 2-Cyclopentylindolizine-6-carboxylic acid has surged, particularly in the context of "small molecule drug development" and "targeted therapeutics." Its molecular structure aligns with trends in "fragment-based drug design," a hot topic in medicinal chemistry. The compound's carboxylic acid group enables facile derivatization, allowing researchers to explore its role in "enzyme inhibition" or "receptor modulation," as evidenced by frequent queries like "indolizine-based kinase inhibitors."
The synthesis of 2-Cyclopentylindolizine-6-carboxylic acid typically involves multi-step organic reactions, including cyclization and functional group transformations. Laboratories optimizing "green chemistry protocols" for heterocycle synthesis often reference this compound due to its balance of complexity and practicality. Moreover, its physicochemical properties—such as solubility and stability—are critical for "formulation development," a recurring theme in pharmaceutical forums.
Beyond pharmaceuticals, 2-Cyclopentylindolizine-6-carboxylic acid is explored in "material science innovations," particularly in "organic electronics" and "catalysis." Its conjugated system and electron-rich indolizine ring make it a candidate for "photocatalysts" or "ligand design," topics trending in academic searches. Environmental scientists also investigate its biodegradability, addressing concerns about "sustainable chemical production."
Analytical characterization of CAS No. 2138523-39-2 relies on advanced techniques like NMR spectroscopy and high-resolution mass spectrometry, frequently discussed in "structural elucidation" workflows. The compound's purity is paramount for "high-throughput screening" applications, a key focus area for AI-driven drug discovery platforms. Patent databases reveal its inclusion in "novel therapeutic patents," further validating its commercial relevance.
In summary, 2-Cyclopentylindolizine-6-carboxylic acid represents a nexus of innovation across multiple disciplines. Its adaptability to "precision medicine" and "green synthesis" aligns with contemporary scientific priorities, ensuring its continued prominence in research pipelines. For detailed protocols or supplier information, queries such as "buy 2-Cyclopentylindolizine-6-carboxylic acid" or "CAS 2138523-39-2 suppliers" dominate industry-related searches, underscoring its practical utility.
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